molecular formula C26H34O6 B1262984 kayeassamin A

kayeassamin A

Cat. No. B1262984
M. Wt: 442.5 g/mol
InChI Key: LVPCBEMZVHIBKU-BAILOTOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kayeassamin A is a natural product found in Mammea siamensis and Mesua assamica with data available.

Scientific Research Applications

1. Anticancer Properties

Kayeassamin A, isolated from the flower of Mammea siamensis, has demonstrated potent antiproliferative activity against human leukemia and stomach cancer cell lines. A study by Uto et al. (2016) revealed that Kayeassamin A induces apoptosis in HL-60 human leukemia cells by activating caspase-3 and -8. This compound causes chromatin condensation, DNA fragmentation, and triggers molecular events associated with apoptosis, highlighting its potential as an anticancer agent (Uto et al., 2016).

2. Effect on Pancreatic Cancer Cells

Kayeassamins A and B, from Kayea assamica, have shown 100% preferential cytotoxicity against human pancreatic PANC-1 cancer cells under nutrient-deprived conditions. Win et al. (2008) demonstrated that these compounds inhibited the migration of PANC-1 cells, suggesting their potential in cancer treatment, particularly for pancreatic cancer (Win et al., 2008).

3. Testosterone 5α-Reductase Inhibitory Activity

properties

Product Name

kayeassamin A

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

IUPAC Name

8-butanoyl-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-4-[(1S)-1-hydroxypropyl]chromen-2-one

InChI

InChI=1S/C26H34O6/c1-6-9-20(28)23-25(31)17(13-12-16(5)11-8-10-15(3)4)24(30)22-18(19(27)7-2)14-21(29)32-26(22)23/h10,12,14,19,27,30-31H,6-9,11,13H2,1-5H3/b16-12+/t19-/m0/s1

InChI Key

LVPCBEMZVHIBKU-BAILOTOSSA-N

Isomeric SMILES

CCCC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2[C@H](CC)O)O)C/C=C(\C)/CCC=C(C)C)O

Canonical SMILES

CCCC(=O)C1=C(C(=C(C2=C1OC(=O)C=C2C(CC)O)O)CC=C(C)CCC=C(C)C)O

synonyms

kayeassamin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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